molecular formula C10H10ClFN4 B1490164 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091563-19-6

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1490164
CAS No.: 2091563-19-6
M. Wt: 240.66 g/mol
InChI Key: XSJAHSQGTUQCEY-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound with intriguing chemical properties. This molecule contains a pyrazole ring and a pyrazine ring, which are both crucial for its chemical behavior and potential applications. The inclusion of functional groups like chloromethyl and fluoroethyl adds to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One approach involves the reaction of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with pyrazine under controlled conditions. The synthesis typically requires catalysts and specific solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods: On an industrial scale, the production of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine involves similar methods but scaled up with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Substitution Reactions:

  • Reduction and Oxidation: : The compound can be reduced or oxidized under specific conditions to yield different derivatives.

  • Coupling Reactions: : It can participate in coupling reactions, forming larger and more complex molecules.

Common Reagents and Conditions Used:
  • Substitution: : Often involves reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

  • Reduction: : Can be carried out using hydrogen gas and a palladium catalyst.

  • Oxidation: : Requires oxidizing agents such as potassium permanganate.

Major Products Formed:
  • From Substitution: : Derivatives with varying functional groups replacing the chloromethyl.

  • From Reduction: : Hydrogenated forms of the pyrazole and pyrazine rings.

  • From Oxidation: : Oxidized pyrazole or pyrazine derivatives with additional functional groups.

Scientific Research Applications

Chemistry: Used in creating new chemical compounds and exploring reaction mechanisms, owing to its diverse reactivity.

Biology: Investigated for its potential as a ligand in biochemical assays or as a molecular probe.

Medicine: Evaluated for its therapeutic potential in drug discovery, particularly for targeting specific biochemical pathways.

Industry: Applications include the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets through its functional groups. The chloromethyl and fluoroethyl groups enable it to form covalent bonds or engage in hydrogen bonding and Van der Waals interactions, affecting biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(5-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine: : Similar structure but different halogen.

  • 2-(5-(Chloromethyl)-1-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine: : Both substituents are chlorine-based.

Uniqueness: The unique combination of chloromethyl and fluoroethyl groups in this compound offers distinctive reactivity and interaction potential compared to similar compounds. This uniqueness can be leveraged in specific chemical or biological applications, setting it apart in scientific research and industrial use.

So there you have it—a detailed breakdown of the fascinating compound 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine! How’d I do? Fascinating stuff, right?

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAHSQGTUQCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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